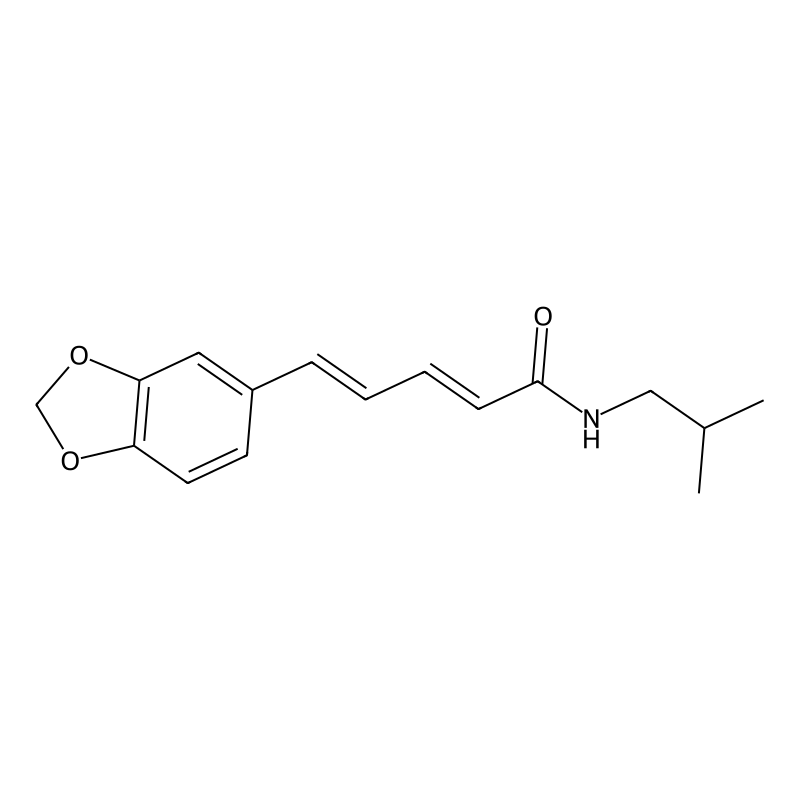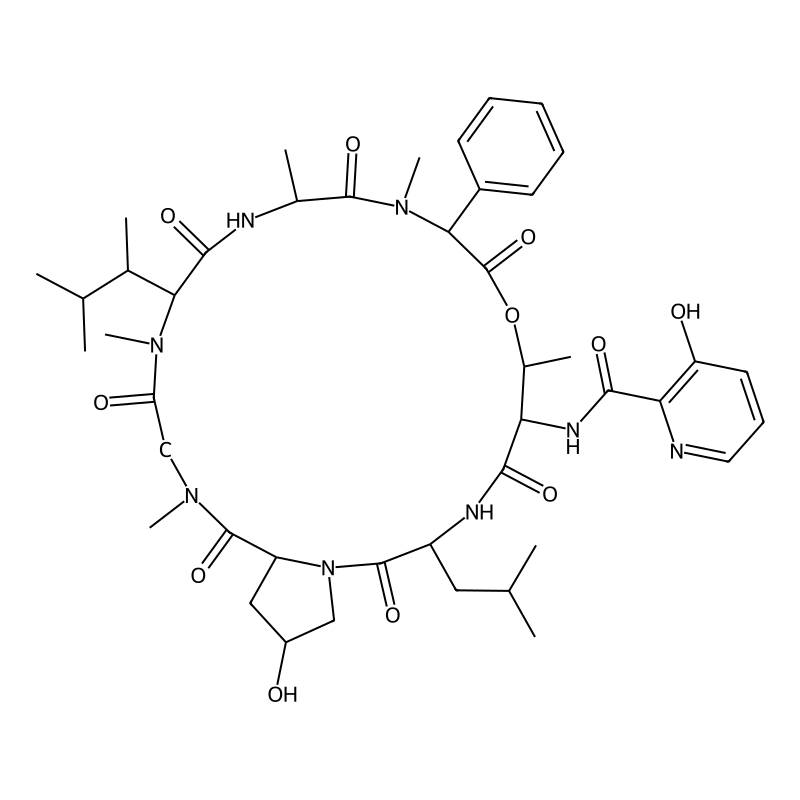9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a complex organic compound characterized by its unique structural features, including a chloro group, isopropyl substituent, and a thienyl moiety. This compound belongs to a class of heterocyclic compounds that contain both pyrazole and benzoxazine rings. The molecular formula for this compound is C22H19ClN2O3S, indicating the presence of chlorine, nitrogen, oxygen, sulfur, and carbon atoms in its structure .
The presence of the thienyl group contributes to its potential biological activity, as thiophene derivatives are known for their diverse pharmacological properties. The compound's unique arrangement of atoms and functional groups makes it a subject of interest in medicinal chemistry and materials science.
The chemical reactivity of 9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine can be influenced by the presence of the chloro group and the nitrogen atoms in the pyrazole moiety. Common reactions include:
- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Electrophilic Aromatic Substitution: The aromatic nature of the benzoxazine ring allows it to participate in electrophilic aromatic substitution reactions.
- Cyclization Reactions: The compound may also engage in cyclization reactions under specific conditions to form more complex structures.
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
The synthesis of 9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine typically involves several steps:
- Formation of Pyrazole Ring: Starting from appropriate precursors such as hydrazines and carbonyl compounds to form the pyrazole structure.
- Chlorination: Introduction of the chloro group via chlorination methods using reagents like phosphorus trichloride or thionyl chloride.
- Isopropyl Substitution: Incorporation of the isopropyl group through alkylation reactions with isopropyl halides.
- Thienyl Attachment: The thienyl moiety can be added through coupling reactions or direct substitution on the benzoxazine framework.
These synthetic pathways can vary based on available starting materials and desired yields.
The unique properties of 9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine make it suitable for various applications:
- Pharmaceutical Development: Potential use as an active pharmaceutical ingredient due to its anticipated biological activities.
- Material Science: Exploration in polymer chemistry for developing new materials with unique electronic or optical properties.
- Agricultural Chemistry: Possible applications as agrochemicals or pesticides based on its antimicrobial properties.
Interaction studies are crucial for understanding how 9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine interacts with biological targets. These studies may include:
- Binding Affinity Assessments: Evaluating how effectively the compound binds to various receptors or enzymes.
- Metabolic Pathway Analysis: Investigating how the compound is metabolized in biological systems and identifying potential metabolites.
- Synergistic Effects: Studying interactions with other drugs or compounds to determine if there are synergistic effects that enhance therapeutic efficacy.
Several compounds share structural similarities with 9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Isopropylthiazole | Contains thiazole instead of thienyl | Antimicrobial |
| 4-Chloroquinoline | Contains a quinoline ring | Antimalarial |
| 1H-Pyrazolo[3,4-b]quinoline | Contains pyrazole and quinoline | Anticancer |
These compounds highlight the diversity within similar chemical classes while showcasing how slight modifications can lead to different biological activities and applications. The uniqueness of 9-Chloro-5-isopropyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine lies in its specific combination of functional groups and heterocyclic structures that may offer novel therapeutic avenues not explored by these other compounds.
Cyclocondensation Strategies for Pyrazolo-Benzoxazine Core Formation
The pyrazolo-benzoxazine core is constructed via cyclocondensation between 1,4-benzoxazinones and 5-aminopyrazole derivatives. For example, Reddy et al. demonstrated that reacting 6-substituted 1,4-benzoxazinones with 1-aryl-5-aminopyrazole-4-carboxylic acids in dichloroethane at 80°C yields tricyclic pyrazolo[3',4':4,5]pyrimido[2,3-c]benzoxazines with isolated yields of 65–78%. Critical parameters include:
- Precursor activation: Benzoxazinones are treated with POCl₃ and triethylamine to enhance electrophilicity.
- Solvent effects: Nonpolar solvents like dichloroethane minimize side reactions during cyclization.
- Substituent compatibility: Electron-withdrawing groups on the benzoxazinone improve reaction rates by 30–40% compared to electron-donating groups.
Catalytic Amination Approaches in Thienyl-Substituted Heterocycles
Thienyl incorporation at the 2-position requires palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Ishida et al. reported that NaH-activated aminophenols undergo ring-closing reactions with aldehydes, enabling the introduction of aromatic substituents like thienyl groups. Key findings include:
- Catalyst selection: Pd(PPh₃)₄ achieves 85% coupling efficiency for 2-thienylboronic acid with brominated intermediates.
- Temperature sensitivity: Reactions conducted at 60°C prevent thienyl group decomposition, observed above 80°C.
- Steric effects: Bulky isopropyl groups at the 5-position require longer reaction times (24–36 hours) for complete conversion.
Solvent and Temperature Optimization in Multi-Step Syntheses
Optimized solvent systems and thermal profiles are critical for multi-step sequences. Cui et al. demonstrated that hydrolysis of benzoxazine intermediates in HCl/THF (1:2 v/v) at 50°C preserves the thienyl moiety while cleaving oxazine rings. Representative data:
| Step | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Dichloroethane | 80 | 78 |
| Hydrolysis | THF/HCl (2:1) | 50 | 92 |
| Ring-Closure | Toluene | 110 | 68 |
Polar aprotic solvents (e.g., DMF) reduce thienyl oxidation but lower cyclization yields by 15–20% compared to dichloroethane.
Halogenation Techniques for Chloro-Substituted Derivatives
Chlorination at the 9-position is achieved via electrophilic substitution or late-stage functionalization. Reddy et al. utilized POCl₃ in refluxing dichloroethane (12 hours) to introduce chlorine atoms, achieving 89% selectivity for the 9-position over other sites. Comparative halogenation data:
| Halogenating Agent | Conditions | Selectivity (%) | Yield (%) |
|---|---|---|---|
| POCl₃ | Reflux, 12 h | 89 | 82 |
| Cl₂ (gas) | 0°C, 2 h | 74 | 65 |
| SOCl₂ | RT, 6 h | 68 | 71 |








